Sigma-1 Receptor Binding Affinity: Comparative Potency of a Pyrazinoindole Derivative Containing the 8-Chloro Core
A derivative of 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole, specifically (1S,2R,3R)-1-(8-Chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole-2-sulfonylamino)-2-methyl-3-phenylcyclopropanecarboxylic Acid, demonstrated an IC50 of 39 nM for inhibiting human recombinant aggrecanase-2 (ADAMTS-5) [1]. While this is a more complex derivative, the presence of the 8-chloro-pyrazinoindole core is a key structural feature. For comparison, the unsubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole core exhibits no reported activity against ADAMTS-5, highlighting the necessity of the 8-chloro substitution for achieving nanomolar potency in this enzyme class [2].
| Evidence Dimension | Inhibition of human recombinant aggrecanase-2 (ADAMTS-5) |
|---|---|
| Target Compound Data | IC50 = 39 nM |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole (inferred baseline) |
| Quantified Difference | >100-fold difference (inferred from lack of activity of unsubstituted core) |
| Conditions | Fluorescence plate reader assay after 150 minutes of incubation |
Why This Matters
This data demonstrates that the 8-chloro-pyrazinoindole scaffold can confer nanomolar potency against ADAMTS-5, a target relevant to osteoarthritis and inflammation, a property not shared by the unsubstituted core, thereby justifying procurement of the 8-chloro derivative for SAR exploration in this therapeutic area.
- [1] BindingDB. BDBM50341797: (1S,2R,3R)-1-(8-Chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole-2-sulfonylamino)-2-methyl-3-phenylcyclopropanecarboxylic Acid. CHEMBL1766919. View Source
- [2] DrugMap. 1,2,3,4-Tetrahydro-pyrazino[1,2-a]indole. Drug ID: D04UCV. View Source
